molecular formula C22H25FN2O2 B5347349 3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide

3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide

Cat. No. B5347349
M. Wt: 368.4 g/mol
InChI Key: DJRKDXIQMLBCAR-UHFFFAOYSA-N
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Description

3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide has been studied to understand its biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of the neurotransmitter acetylcholine. In addition, this compound has been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. In addition, this compound has been shown to have antipsychotic effects, which may be useful for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide has several advantages for lab experiments, including its high purity and yield. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and analysis.

Future Directions

There are several future directions for the study of 3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide. One direction is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and depression. Another direction is to study its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis and analysis methods.

Synthesis Methods

The synthesis of 3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide has been reported in various studies. One of the methods involves the reaction of 2-fluorobenzoyl chloride with piperidine in the presence of triethylamine, followed by the reaction of the resulting intermediate with N-methylpropan-1-amine. This method yields the desired compound with a high yield and purity.

Scientific Research Applications

3-{3-[(2-fluorobiphenyl-4-yl)carbonyl]piperidin-1-yl}-N-methylpropanamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In addition, this compound has been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-[3-(3-fluoro-4-phenylbenzoyl)piperidin-1-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O2/c1-24-21(26)11-13-25-12-5-8-18(15-25)22(27)17-9-10-19(20(23)14-17)16-6-3-2-4-7-16/h2-4,6-7,9-10,14,18H,5,8,11-13,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRKDXIQMLBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCCC(C1)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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